2''-N-Formimidoylsporaricin A
CAS No.: 107480-97-7
Cat. No.: VC20745343
Molecular Formula: C18H36N6O5
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107480-97-7 |
---|---|
Molecular Formula | C18H36N6O5 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
Standard InChI | InChI=1S/C18H36N6O5/c1-9(20)12-5-4-10(21)18(28-12)29-17-11(22)6-13(27-3)15(16(17)26)24(2)14(25)7-23-8-19/h8-13,15-18,26H,4-7,20-22H2,1-3H3,(H2,19,23) |
Standard InChI Key | LWBIYBQNQZILDR-UHFFFAOYSA-N |
SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N |
Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N |
Chemical Identity and Structure
2''-N-Formimidoylsporaricin A belongs to the sporaricin group of aminoglycoside antibiotics. It possesses a complex molecular structure characterized by multiple amino groups and a unique formimidoyl modification that contributes to its enhanced antibacterial properties.
Basic Chemical Properties
The compound has been well-characterized with the following chemical identifiers and properties:
Property | Value |
---|---|
CAS Number | 107480-97-7 |
Molecular Formula | C18H36N6O5 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
Standard InChIKey | LWBIYBQNQZILDR-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N |
The compound features a cyclohexyl ring system with methoxy and amino substituents, linked to a modified sugar moiety that contains additional amino groups . This structural arrangement is critical for its binding to bacterial ribosomes and subsequent antibacterial activity.
Discovery and Production
Historical Context
The discovery of 2''-N-Formimidoylsporaricin A occurred during a period when new antibiotic discoveries were becoming increasingly rare. The 1980s marked a slowdown in novel antibiotic development, with only a few new classes being discovered during this time .
Producer Organism
2''-N-Formimidoylsporaricin A is produced by Saccharopolyspora hirsuta subspecies kobensis, an actinomycete bacterium known for producing several bioactive compounds . This organism belongs to the same bacterial order (Actinomycetales) as many other antibiotic-producing microorganisms, including Streptomyces species that produce various aminoglycosides.
Production Methods
The production of 2''-N-Formimidoylsporaricin A typically involves fermentation processes utilizing the producer organism Saccharopolyspora hirsuta subsp. kobensis . This approach follows similar methodologies used for other aminoglycoside antibiotics, where controlled fermentation conditions optimize antibiotic yield. The first publication describing the production of this compound appeared in the Journal of Antibiotics in 1987 .
Biological Activity and Mechanism of Action
Antibacterial Spectrum
The primary biological significance of 2''-N-Formimidoylsporaricin A lies in its potent antibacterial properties. Research indicates that it demonstrates significant activity against various Gram-positive bacteria, including strains that have developed resistance to conventional aminoglycoside antibiotics.
This expanded spectrum of activity distinguishes 2''-N-Formimidoylsporaricin A from earlier aminoglycosides and suggests its potential utility in addressing the growing challenge of antibiotic resistance in clinical settings.
Mechanism of Action
Like other aminoglycoside antibiotics, 2''-N-Formimidoylsporaricin A exerts its antibacterial effects through interference with bacterial protein synthesis. Specifically, it binds to bacterial ribosomal subunits, thereby disrupting the translation process essential for bacterial growth and replication.
The precise binding site and the nature of this interaction have been studied to understand how the formimidoyl modification enhances the compound's efficacy against resistant bacterial strains. The formimidoyl group at the 2'' position appears to play a crucial role in overcoming certain resistance mechanisms that typically render bacteria insensitive to conventional aminoglycosides.
Structural Relationship to Other Antibiotics
Comparison with Related Compounds
2''-N-Formimidoylsporaricin A is structurally related to other aminoglycoside antibiotics, particularly those in the sporaricin group. The parent compounds, sporaricins A and B, were first reported in 1979, with the structures elucidated by Deushi and colleagues .
The addition of the formimidoyl group represents a significant modification that enhances the antibacterial properties of the base compound. This structural feature is also found in other aminoglycosides, including formimidoylated derivatives of istamycin produced by Streptomyces tenjimariensis .
Biosynthetic Relationships
Studies comparing the biosynthetic pathways of various aminoglycoside-producing actinomycetes have revealed interesting similarities. Research indicates common biosynthetic features between Streptomyces tenjimariensis (which produces istamycins) and Micromonospora olivasterospora (which produces fortimicins) . These similarities suggest conserved enzymatic processes in the biosynthesis of aminoglycosides across different bacterial genera, potentially including the pathways responsible for the production of 2''-N-Formimidoylsporaricin A in Saccharopolyspora hirsuta.
Research Findings and Developments
Structural Elucidation
The complete structural characterization of 2''-N-Formimidoylsporaricin A was accomplished through a combination of spectroscopic techniques. The published research in the Journal of Antibiotics (1987) detailed the isolation, purification, and structural determination of this compound .
Structure-Activity Relationship Studies
Research on 2''-N-Formimidoylsporaricin A and related compounds has contributed to the understanding of structure-activity relationships in aminoglycoside antibiotics. The formimidoyl modification at the 2'' position has been identified as a critical structural feature that enhances activity against resistant bacterial strains .
These findings have implications for the rational design of new aminoglycoside derivatives with improved efficacy against resistant pathogens.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume